2-Chloro-4-nitrophenyl-beta-D-cellobioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

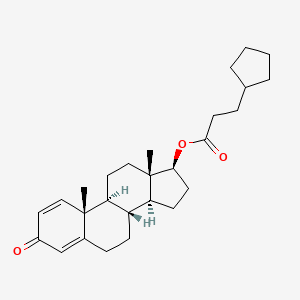

2-Chloro-4-nitrophenyl-beta-D-cellobioside is a chromogenic substrate for cellulase activity . It is suitable for kinetic characterization of cellulases and is useful for biofuels research to measure cellulase activity for optimum ethanol production .

Molecular Structure Analysis

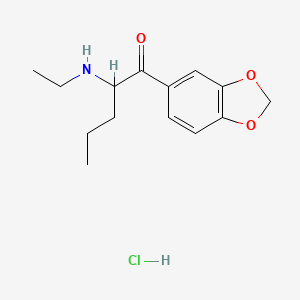

The molecular weight of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is 497.83 . The IUPAC name is 2-chloro-4-nitrophenyl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside .Physical And Chemical Properties Analysis

2-Chloro-4-nitrophenyl-beta-D-cellobioside is a solid compound . It is soluble in DMSO and in water . .Applications De Recherche Scientifique

Cellulase Activity Measurement

This compound is a chromogenic substrate for cellulase activity . It is suitable for the kinetic characterization of cellulases . This application is crucial in the study of cellulases, enzymes that break down cellulose, a major component of the cell walls of plants.

Biofuels Research

2-Chloro-4-nitrophenyl-beta-D-cellobioside is useful in biofuels research . It is used to measure cellulase activity for optimum ethanol production . This is important because cellulase enzymes are used in the biofuel industry to break down cellulose into sugars, which can then be fermented into ethanol.

Enzyme Kinetics

The compound can be used in the study of enzyme kinetics, particularly for cellulases . It can help determine the rate at which these enzymes work and how they are affected by various factors.

Microbial Community Research

It has been used as a substrate to assay β-D-celluliosidase or cellobiohydrolase (exocellulase) activity in the microbial community . This helps in understanding the role of these enzymes in the microbial degradation of cellulose.

Study of Endoglucanase Activity

The compound has also been used as a substrate to study the endoglucanase J30 activity . Endoglucanases are another type of cellulase that randomly cleave internal bonds in the cellulose polymer to disrupt its crystalline structure.

Chemical Synthesis

Given its specific structure and reactivity, this compound could potentially be used as an intermediate in the synthesis of more complex molecules in the field of organic chemistry .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is cellulase , an enzyme that breaks down cellulose, a key component of the cell walls in green plants .

Mode of Action

2-Chloro-4-nitrophenyl-beta-D-cellobioside acts as a chromogenic substrate for cellulase . When cellulase interacts with this compound, it catalyzes the hydrolysis of the glycosidic bonds, leading to the release of 2-chloro-4-nitrophenol .

Biochemical Pathways

The action of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is involved in the cellulose degradation pathway . The hydrolysis of this compound by cellulase is a part of the larger process of cellulose breakdown, which is crucial in biofuels research for measuring cellulase activity for optimum ethanol production .

Result of Action

The hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside by cellulase results in the formation of 2-chloro-4-nitrophenol . This reaction can be monitored due to the chromogenic properties of the compound, making it useful for the kinetic characterization of cellulases .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-KFRZSCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Why is 2-chloro-4-nitrophenyl-beta-D-cellobioside used in the study of CenC?

A1: 2-Chloro-4-nitrophenyl-beta-D-cellobioside serves as a chromogenic substrate for CenC. [] This means that when CenC cleaves the glycosidic bond in the molecule, it releases 2-chloro-4-nitrophenol. This compound is colored and can be easily detected and quantified using spectrophotometry. This allows researchers to measure the rate of CenC activity by monitoring the increase in color intensity over time. The use of this substrate provides a convenient and sensitive method to study the enzymatic activity of CenC. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)